2-(5-Chloropyrimidin-2-YL)ethanol
Description
2-(5-Chloropyrimidin-2-YL)ethanol is a pyrimidine derivative characterized by a hydroxyl-bearing ethyl group (-CH2CH2OH) attached to the 2-position of a 5-chloropyrimidine ring. Its structure combines the electron-withdrawing chlorine atom at the pyrimidine 5-position with a polar ethanol group, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(5-chloropyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-3-8-6(1-2-10)9-4-5/h3-4,10H,1-2H2 |
InChI Key |
SJBCVJFBGYSLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Comparison with (5-Chloropyrimidin-2-yl)methanol (CAS: 944902-98-1): This methanol derivative shares the 5-chloropyrimidine core but differs in the substituent length (methyl vs. ethyl group). The shorter methyl chain reduces steric hindrance, enhancing its utility in coupling reactions (e.g., with trifluoroborate salts to form potassium (5-chloropyrimidin-2-yl)trifluoroborate, as in ). In contrast, the ethyl group in 2-(5-Chloropyrimidin-2-YL)ethanol may improve solubility in polar solvents due to increased hydrogen-bonding capacity .
Comparison with Ethyl 2-(4-((5-Chloropyrimidin-2-yl)amino)phenyl)-2-methylpropanoate (5ag): Compound 5ag () features a 5-chloropyrimidin-2-yl group linked to an ester-functionalized phenyl ring. Unlike the ethanol derivative, 5ag’s ester group enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as drug delivery. The ethanol substituent, however, offers a reactive hydroxyl group for further derivatization (e.g., phosphorylation or glycosylation) .
Comparison with 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate Derivatives: Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () includes a carbamoyl linker, enabling conjugation with aromatic systems. This contrasts with this compound, where the ethanol group directly attaches to the pyrimidine ring, limiting π-π stacking interactions but favoring hydrogen-bonding networks in crystal structures .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C6H7ClN2O | 158.59 | Ethanol, Chloropyrimidine | High polarity, H-bond donor/acceptor |
| (5-Chloropyrimidin-2-yl)methanol | C5H5ClN2O | 144.56 | Methanol, Chloropyrimidine | Compact structure, lower steric demand |
| Ethyl 2-(4-((5-Chloropyrimidin-2-yl)amino)phenyl)-2-methylpropanoate | C18H19ClN2O2 | 336.81 | Ester, Chloropyrimidine | Lipophilic, meta-C–H activation |
| Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate | C13H10ClN3O3 | 291.69 | Carbamoyl, Ester | Conjugation-ready, planar structure |
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